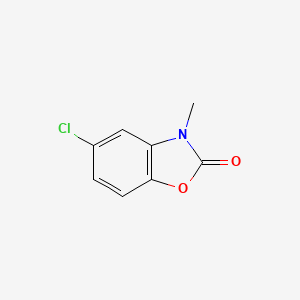

2-Benzoxazolinone, 5-chloro-3-méthyl-

Vue d'ensemble

Description

“2-Benzoxazolinone, 5-chloro-3-methyl-” is a chemical compound that has been studied for its antibacterial and antifungal properties . It contains an azole ring structure, which is common in many antibacterial and antifungal agents . This compound naturally occurs in plants and plays a role as a defense compound against bacteria, fungi, and insects .

Synthesis Analysis

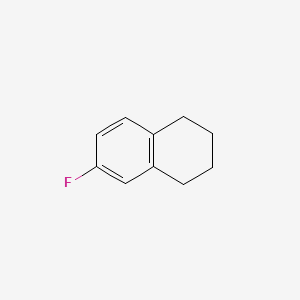

The synthesis of “2-Benzoxazolinone, 5-chloro-3-methyl-” involves various substituents. These include p-aminobenzoic acids and sulphanilamide derivatives, which are reported as potent antimicrobial agents . The attachment with the azole ring at the 5-Chloro position might increase its antibacterial and antifungal activity .Molecular Structure Analysis

The molecular formula of “2-Benzoxazolinone, 5-chloro-3-methyl-” is C8H6ClNO2 . It contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Benzoxazinoid (Bx) metabolites, such as “2-Benzoxazolinone, 5-chloro-3-methyl-”, produced by wheat and other members of the Poaceae have activity against Fusarium sp. that cause cereal diseases .Applications De Recherche Scientifique

Applications antibactériennes

Les dérivés de la 2-benzoxazolinone ont été étudiés pour leur potentiel dans le développement de nouveaux médicaments antibactériens. La recherche a montré que ces composés peuvent être efficaces contre divers agents pathogènes Gram-positifs et Gram-négatifs, ce qui est important pour les pratiques thérapeutiques. Les dérivés sont synthétisés et caractérisés par des méthodes spectroscopiques, ce qui indique leur aptitude à une bibliothèque de composés destinée au développement de médicaments antibactériens .

Activité analgésique

Des études scientifiques ont identifié que les dérivés de la 2-benzoxazolinone, en particulier ceux avec des substituants aux positions 3, 5, 6 et 7, présentent une activité analgésique. Cela signifie qu'ils ont la capacité de réduire la douleur. Ces résultats sont cruciaux pour le développement de médicaments anti-inflammatoires non stéroïdiens non acides ayant à la fois des actions analgésiques centrales et périphériques .

Activité antifongique

En plus de leurs propriétés antibactériennes, il existe des preuves que les dérivés de la 2-benzoxazolinone peuvent être synthétisés avec divers substituants pour créer des composés ayant une activité antifongique. Ces composés sont caractérisés en utilisant la spectroscopie UV-Visible, IR, MASS et RMN pour confirmer leurs structures et leur efficacité potentielle .

Safety and Hazards

“2-Benzoxazolinone, 5-chloro-3-methyl-” should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is a derivative of benzoxazolinone, which is known for its diverse biological activities.

Mode of Action

It’s worth noting that chlorzoxazone, a similar compound, is known to act primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm .

Biochemical Pathways

A related compound, 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1h-pyrazole derivatives, has been found to inhibit human monoamine oxidase (mao) selectively .

Pharmacokinetics

Chlorzoxazone, a similar compound, is known to be rapidly metabolized and excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

Chlorzoxazone, a similar compound, is known to reduce skeletal muscle spasm with relief of pain and increased mobility of the involved muscles .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Benzoxazolinone, 5-chloro-3-methyl- are not fully understood. It has been found to have antibacterial properties against different bacterial microorganisms

Cellular Effects

The cellular effects of 2-Benzoxazolinone, 5-chloro-3-methyl- are also not fully known. It has been found to have wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolinone, 5-chloro-3-methyl- is not fully understood. It is known to inhibit human monoamine oxidase (MAO) selectively

Temporal Effects in Laboratory Settings

The temporal effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in laboratory settings are not fully known. It is known to have wide antibacterial activity against various bacterial strains

Dosage Effects in Animal Models

The dosage effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in animal models are not fully known. It is known to have selective human MAO inhibitory activities

Metabolic Pathways

The metabolic pathways that 2-Benzoxazolinone, 5-chloro-3-methyl- is involved in are not fully known. It is known to inhibit human MAO selectively

Propriétés

IUPAC Name |

5-chloro-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORWOQGVKPXSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206621 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-90-9 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

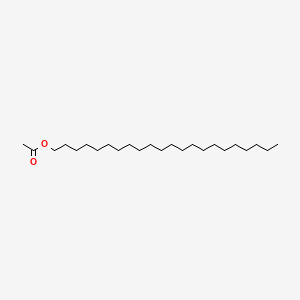

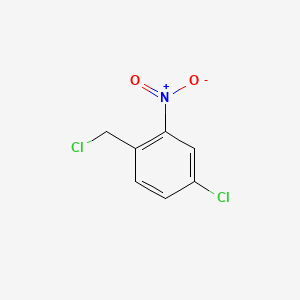

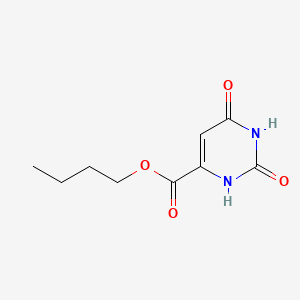

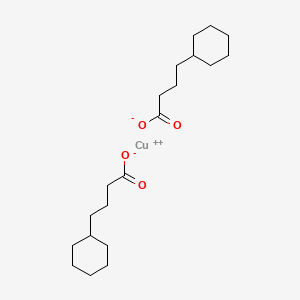

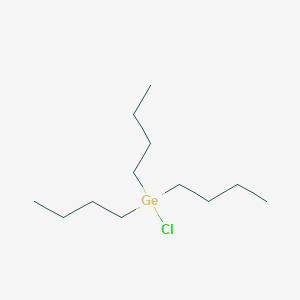

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)